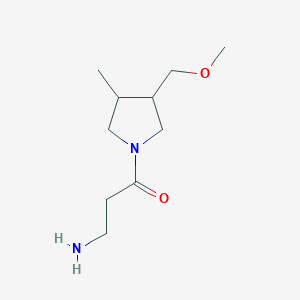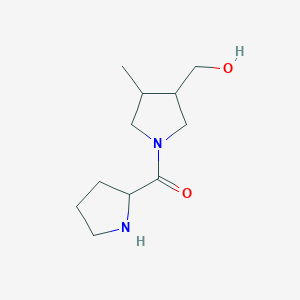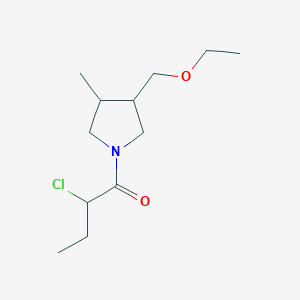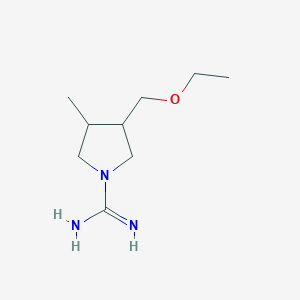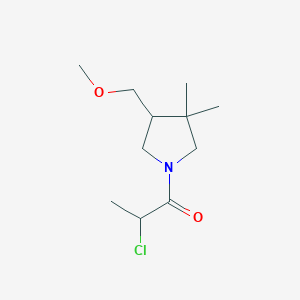
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one, also known as 2-chloro-1-methyl-3,3-dimethylpyrrolidin-1-ylmethoxy-methylpropane-1-one, is a synthetic compound used in a variety of scientific research applications. It is a colorless, crystalline solid and is soluble in polar organic solvents such as ethanol and dimethyl sulfoxide. It is a structural isomer of the compound 2-chloro-1-methyl-3,3-dimethylpyrrolidin-1-ylpropane-1-one (CMDP).
Applications De Recherche Scientifique
Comprehensive Analysis of 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one Applications
The compound 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one is a complex molecule that may have various applications in scientific research. Below is a detailed analysis of potential applications across different fields, each with its own dedicated section.
Synthesis of Bioactive Molecules: This compound could serve as a precursor in the synthesis of bioactive molecules. Its structure suggests that it could be involved in the formation of compounds with potential biological activities, such as anti-tumor and anti-inflammatory agents .
Development of Antidepressants: The molecular structure of this compound indicates that it could be useful in the synthesis of antidepressant drugs. The presence of a pyrrolidine ring, which is often found in therapeutic agents, points to its potential application in medicinal chemistry .
Advanced Polymer Research: Given the presence of a chloro group and a ketone, this compound could be utilized in polymer research. It might act as a cross-linking agent to enhance the properties of certain polymers, such as increasing thermal stability or flame resistance .
Agricultural Chemicals Synthesis: The compound’s structure allows for the possibility of it being used in the synthesis of agricultural chemicals. These could include pesticides or herbicides, where the compound’s reactivity due to the chloro and ketone groups could be beneficial .
Conducting Polymer Components: The methoxymethyl and dimethylpyrrolidin groups suggest that this compound could be a component in the synthesis of conducting polymers. These polymers are used in various electronic applications, such as in the production of organic light-emitting diodes (OLEDs) .
Flame Retardants: The compound could be explored for its use as a flame retardant. Its chemical structure could contribute to the development of new materials that are less flammable and more resistant to high temperatures .
Ultraviolet Absorbers: Due to its potential stability under UV light, this compound might be used in the development of UV absorbers. These absorbers can protect materials from degradation due to UV radiation .
Antioxidant Properties: Lastly, the compound could be investigated for its antioxidant properties. Antioxidants are crucial in various industries, including food and pharmaceuticals, to prevent oxidation and prolong shelf life .
Propriétés
IUPAC Name |
2-chloro-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-8(12)10(14)13-5-9(6-15-4)11(2,3)7-13/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVFPPGWIRAGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)(C)C)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479975.png)
![1-ethyl-3-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479978.png)
![1-ethyl-3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479980.png)
![2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1479982.png)
![methyl 2-(6-(tert-butyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1479983.png)

